molecular formula C7H5N3O B8025510 4-(Pyrazin-2-yl)oxazole

4-(Pyrazin-2-yl)oxazole

Cat. No.: B8025510
M. Wt: 147.13 g/mol
InChI Key: URLSJXFRMGKQQZ-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)oxazole is a high-purity chemical compound featuring a fused heterocyclic structure of oxazole and pyrazine, serving as a valuable building block in medicinal chemistry and organic synthesis. This compound is part of a class of heterocycles known for their ability to interact with a wide spectrum of biological receptors and enzymes through various non-covalent interactions, making them a significant nucleus in drug discovery research . While direct data on this specific isomer is limited, closely related pyrazinyl-oxazole scaffolds are recognized for their diverse biological activities. Research on similar structures has demonstrated potential in areas such as anticancer activity, with some derivatives evaluated against human cancer cell lines like prostate (PC3 & DU-145), lung (A549), and breast (MCF-7) cancers . Furthermore, structural analogs have been synthesized and explored for their antioxidant potential through hydrogen peroxide scavenging activity, highlighting the reactivity and applicability of this chemotype in developing novel therapeutic agents . As a key intermediate, this compound can be used to develop more complex molecular architectures for various research applications. The product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on the high quality and consistency of this material for their advanced investigative needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-9-6(3-8-1)7-4-11-5-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSJXFRMGKQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Pyrazin 2 Yl Oxazole and Its Derivatives

Classical and Contemporary Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring onto a pre-existing pyrazine (B50134) scaffold is a common and versatile approach. These methods often involve the manipulation of functional groups on the pyrazine ring to facilitate the cyclization and formation of the five-membered oxazole.

Multi-step Syntheses from Pyrazine Precursors (e.g., Pyrazine-2-carboxamide)

A foundational strategy for the synthesis of 4-(pyrazin-2-yl)oxazole and its derivatives begins with readily available pyrazine precursors, most notably pyrazine-2-carboxylic acid and its corresponding amide, pyrazine-2-carboxamide. This multi-step approach offers a high degree of control over the substitution patterns on both the pyrazine and oxazole rings.

The general synthetic sequence commences with the activation of pyrazine-2-carboxylic acid, typically by conversion to the more reactive acyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride is then condensed with an appropriate amine to furnish a variety of N-substituted pyrazine-2-carboxamides. nih.govmdpi.com This amide formation is a crucial step, as the amide functionality provides the necessary nitrogen atom for the subsequent oxazole ring formation. A range of substituted anilines and other amines have been successfully employed in this condensation, leading to a diverse library of pyrazine-2-carboxamide intermediates. nih.govresearchgate.net

To construct the oxazole ring from these pyrazine-2-carboxamide precursors, further functionalization is required to introduce the remaining carbon and oxygen atoms of the oxazole heterocycle. A common method involves the α-halogenation of a ketone, which is then reacted with the pyrazine-2-carboxamide. The subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the oxazole ring. This classical approach, while robust, often requires multiple steps and purification of intermediates.

PrecursorReagentsIntermediateProduct
Pyrazine-2-carboxylic acid1. Thionyl chloride 2. Substituted amineN-substituted pyrazine-2-carboxamideSubstituted this compound
6-Chloropyrazine-2-carboxylic acid1. Thionyl chloride 2. Ring-substituted anilineN-(substituted phenyl)-6-chloropyrazine-2-carboxamideSubstituted 4-(6-chloropyrazin-2-yl)oxazole
5-tert-Butylpyrazine-2-carboxylic acid1. Thionyl chloride 2. 2-AminothiazoleN-(thiazol-2-yl)-5-tert-butylpyrazine-2-carboxamide4-(5-tert-Butylpyrazin-2-yl)-2-aminooxazole derivative

Cascade and One-Pot Reaction Protocols (e.g., Pd(TFA)₂ catalyzed condensations)

In an effort to improve synthetic efficiency, cascade and one-pot reactions have been developed for the synthesis of oxazoles. These protocols combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. While a specific palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyzed condensation for the direct synthesis of this compound is not extensively documented, analogous palladium-catalyzed multi-component reactions for the synthesis of other nitrogen-containing heterocycles like pyrazoles and isoxazoles suggest the feasibility of such an approach. nih.govorganic-chemistry.orgresearchgate.net

These one-pot syntheses often involve a palladium catalyst to facilitate a sequence of reactions, such as a coupling reaction followed by a cyclization. researchgate.netgalchimia.com For instance, a hypothetical one-pot synthesis of a this compound derivative could involve the palladium-catalyzed coupling of a pyrazine-containing starting material with a suitable alkyne and a source of nitrogen and oxygen, leading to the in-situ formation of an intermediate that rapidly cyclizes to the desired oxazole. The efficiency of such processes is highly dependent on the catalyst, ligands, and reaction conditions.

Amide Bond Formation and Intramolecular Cyclization Approaches

A widely employed and effective method for the construction of the oxazole ring involves the intramolecular cyclization of a suitably functionalized amide precursor. This approach is characterized by the formation of an amide bond, followed by a ring-closing reaction to generate the oxazole heterocycle.

In the context of this compound synthesis, this would typically involve the preparation of an N-acylamino ketone where the acyl group is derived from pyrazine-2-carboxylic acid. The synthesis of this key intermediate can be achieved by coupling pyrazine-2-carboxylic acid with an aminoketone. The subsequent intramolecular cyclization of the N-(pyrazinoyl)aminoketone is commonly effected by dehydrating agents such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, which promote the removal of a water molecule to facilitate ring closure.

Modern variations of this approach utilize milder and more selective reagents for the cyclization step. For example, the use of Burgess reagent or other dehydrating agents can provide cleaner reactions with higher yields. The versatility of this method lies in the ability to introduce substituents on the oxazole ring by choosing appropriately substituted aminoketone starting materials.

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized the synthesis of bi-heterocyclic compounds, offering direct and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of complex molecules containing linked heteroaromatic rings.

Palladium-Catalyzed Direct (Hetero)arylation of Oxazole Precursors

Direct C-H (hetero)arylation has emerged as a powerful tool for the synthesis of bi-heterocyclic compounds, as it avoids the need for pre-functionalized starting materials, thereby increasing atom economy. This approach involves the direct coupling of a C-H bond of one heterocycle with a halogenated or otherwise activated second heterocycle.

In the synthesis of this compound, this would entail the direct coupling of an oxazole with a halopyrazine. Seminal work in this area has demonstrated the feasibility of the direct C5-selective pyrazinylation of oxazole with chloropyrazines. nih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium acetate. nih.gov The regioselectivity of the arylation on the oxazole ring (C2 vs. C5) can often be controlled by the choice of ligands and reaction conditions. nih.gov This method provides a direct and convergent route to the target compound.

Oxazole PrecursorPyrazine Coupling PartnerCatalyst SystemProduct
OxazoleChloropyrazinePd(PPh₃)₄, KOAcThis compound
Ethyl oxazole-4-carboxylateAryl Bromide/ChloridePd(0) with various phosphine (B1218219) ligandsC2 or C5 arylated oxazole derivative

Buchwald–Hartwig Amination in Pyrazine-Oxazole Derivative Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.orgacsgcipr.org This reaction is exceptionally versatile and has found broad application in the synthesis of nitrogen-containing compounds. nih.gov

In the context of synthesizing derivatives of this compound, the Buchwald-Hartwig amination could be envisioned to construct a linkage between the pyrazine and oxazole rings through a nitrogen atom. For example, an amino-oxazole could be coupled with a halopyrazine, or conversely, an aminopyrazine could be reacted with a halo-oxazole. The success of this approach would depend on the availability of the appropriately functionalized starting materials and the optimization of the reaction conditions, including the choice of palladium catalyst, phosphine ligand, and base. While direct examples for the synthesis of this compound via this method are not prevalent, the extensive scope of the Buchwald-Hartwig amination in coupling various heterocyclic systems suggests its potential applicability. researchgate.netnih.gov

Photochemical and Electrochemical Approaches to Pyrazinyl-Oxazole Systems

Recent advancements in synthetic chemistry have highlighted the utility of photochemical and electrochemical methods. These techniques offer green and efficient alternatives to traditional synthetic routes, often proceeding under mild conditions without the need for harsh reagents.

Visible-light photocatalysis has emerged as a powerful tool for constructing complex heterocyclic systems through multi-component reactions (MCRs). While direct examples for the synthesis of this compound using this method are not extensively documented, the principles can be applied. Generally, these reactions involve the generation of radical intermediates under visible-light irradiation, which then engage in a cascade of reactions to form the oxazole ring. For instance, a photocatalyzed one-pot, three-component synthesis of tetrasubstituted imidazoles has been developed, showcasing the potential of this approach for five-membered heterocycles. dntb.gov.ua A similar strategy could be envisioned for pyrazinyl-oxazoles, potentially involving a pyrazine-containing starting material, a carbonyl source, and a nitrogen source, which assemble in a single step under mild, light-induced conditions. The development of visible-light-induced organic reactions using photoactive substrates without external photosensitizers is a promising and environmentally friendly approach to organic synthesis. nih.gov

Electrochemical synthesis provides an atom-economical and environmentally benign method for C-H functionalization. rsc.org This strategy, termed anodic substitution, uses an electric current to achieve polarity inversion, allowing for the reaction between two otherwise unreactive nucleophiles. mdpi.com For the pyrazinyl-oxazole system, electrochemical oxidation could be used to directly introduce functional groups onto either the pyrazine or oxazole ring by selective C-H bond activation.

The general mechanism can proceed via two main routes depending on the relative oxidation potentials of the substrate and the nucleophile. mdpi.com

Route I: If the pyrazinyl-oxazole core is more easily oxidized than the nucleophile, a radical cation of the substrate is formed, which then reacts with the nucleophile.

Route II: If the nucleophile is more easily oxidized, it forms a radical species that subsequently attacks the aromatic core. mdpi.com

This approach avoids the use of chemical oxidants and allows for precise control over reactivity by tuning the anode potential. mdpi.com An established electrochemical four-component reaction of terminal alkynes, (thio)xanthenes, nitriles, and water to afford oxazole derivatives demonstrates the utility of this method in constructing the oxazole ring itself under catalyst- and external oxidant-free conditions. rsc.org

Derivatization and Functionalization of the Pyrazinyl-Oxazole Scaffold

Functionalization of the core this compound structure is crucial for modulating its physicochemical and biological properties. Strategies include direct substitution on the rings, fusion to create more complex polycyclic systems, and modification of appended side-chains.

Achieving regioselectivity in substitution reactions on the pyrazinyl-oxazole scaffold is a significant synthetic challenge due to the presence of multiple reactive sites on both heterocyclic rings. The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, while the oxazole ring can undergo electrophilic substitution or be functionalized via metalation.

A common and effective strategy for the regioselective functionalization of oxazoles involves deprotonation with strong bases (ortho-lithiation) to form lithio intermediates. These intermediates can then react with various electrophiles to introduce substituents at specific positions on the oxazole ring. acs.org For the pyrazine moiety, direct substitution can be difficult, but advanced methods such as tele-substitution, where a substituent is introduced at a position remote from the leaving group, have been observed in related pyrazine-containing fused systems. nih.gov The choice of reagents, solvents, and reaction conditions is critical to control which ring reacts and at which position.

A significant area of research involves the synthesis of fused ring systems incorporating the pyrazinyl-oxazole motif, such as oxazolo[3,4-a]pyrazine derivatives. These bicyclic structures are of interest as scaffolds for bioactive molecules, including Neuropeptide S (NPS) receptor antagonists. nih.govnih.gov

The synthesis of these fused systems often starts from a substituted piperazine (B1678402) precursor. One established method involves an ortho-lithiation reaction. In this approach, an N-protected piperazine is treated with a strong base like sec-butyllithium (B1581126) (sec-BuLi), followed by the addition of an electrophile, such as a ketone. This sequence leads to the formation of the fused oxazolo[3,4-a]pyrazine core. nih.gov This methodology allows for the introduction of substituents at the 1-position of the fused system. nih.gov

Table 1: Examples of Synthesized Oxazolo[3,4-a]pyrazine Derivatives

Compound Starting Ketone (Electrophile) Resulting Substituent at C1 Reference
25a Acetone 1,1-dimethyl nih.gov
25b Cyclopentanone 1,1-cyclopentyl nih.gov
25c Cyclohexanone 1,1-cyclohexyl nih.gov

| 25d | Benzophenone | 1,1-diphenyl | nih.gov |

This table presents a selection of derivatives synthesized via the ortho-lithiation/cyclization pathway.

Modifying side-chains attached to the pyrazinyl-oxazole scaffold is a key strategy for fine-tuning molecular properties. In the context of the fused oxazolo[3,4-a]pyrazine system, extensive structure-activity relationship (SAR) studies have been conducted by introducing a variety of functional groups at different positions. nih.gov

Researchers have successfully introduced modifications at the 5- and 7-positions of the oxazolo[3,4-a]pyrazine core. nih.gov

Modifications at the 5-position: A diastereoselective synthesis was developed to functionalize the 5-position with side chains derived from various L-amino acids. For example, introducing a methyl group (from L-alanine) or an isopropyl group (from L-valine) has been explored. nih.gov

Modifications at the 7-position: Diverse functionalities have been incorporated into the side-chain at the 7-position to modulate the hydrophilic/lipophilic balance of the molecule. These include thiourea, N-substituted acetamides, and guanidine (B92328) functions. nih.gov The introduction of a guanidine group, for instance, led to a derivative with significantly improved in vivo potency compared to earlier compounds. nih.gov

These modifications highlight the chemical tractability of the scaffold and its potential for creating diverse chemical libraries for biological screening.

Table 2: Side-Chain Modifications on the Oxazolo[3,4-a]pyrazine Scaffold

Compound Position Modified Introduced Functionality Starting Material/Reagent Reference
12 7 Thiourea Isothiocyanatobenzene nih.gov
13 7 Acetamide 2-Chloro-N,N-dimethylacetamide nih.gov
14 7 N-phenylacetamide 2-Chloro-N-phenylacetamide nih.gov
16 7 Guanidine 1H-Pyrazole-1-carboxamidine nih.gov
17 5 Methyl L-alanine derivative nih.gov

| 18 | 5 | Isopropyl | L-valine derivative | nih.gov |

This table summarizes various functional groups introduced via side-chain modification on the fused pyrazinyl-oxazole core.

Chemical Reactivity and Reaction Mechanisms of the 4 Pyrazin 2 Yl Oxazole Core

Mechanistic Elucidation of Oxazole (B20620) Ring Formation

The synthesis of the oxazole ring in 4-(pyrazin-2-yl)oxazole involves several key mechanistic pathways, primarily centered around the formation of crucial intermediates that undergo subsequent intramolecular reactions.

The construction of the oxazole ring often proceeds through several well-established intermediates. The Robinson-Gabriel synthesis, a classic method, utilizes the cyclization and dehydration of an α-acylaminoketone pharmaguideline.com. In the context of this compound, this would involve a precursor where the pyrazinoyl group is attached to the nitrogen of an α-amino ketone.

Recent advancements have introduced novel intermediates for oxazole synthesis. One such intermediate is the α-phosphonium carbene . An efficient copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides proceeds via an α-phosphonium Cu carbenoid, offering excellent regioselectivity under mild conditions organic-chemistry.org. A visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles also proceeds through a photo-generated α-phosphonium carbene, leading to trisubstituted oxazoles semanticscholar.org.

Azomethine ylides serve as versatile 1,3-dipoles in the synthesis of five-membered heterocycles wikipedia.org. The generation of azomethine ylides from oxazolium salts, followed by intramolecular cycloaddition, provides a viable route to complex fused ring systems acs.orgnih.gov. This approach involves the electrocyclic ring opening of an oxazoline intermediate to produce the azomethine ylide acs.orgnih.gov. While not directly forming the oxazole ring itself, this methodology highlights the reactivity of oxazole precursors and their transformation into other heterocyclic systems. The generation of azomethine ylides can be achieved through various methods, including the condensation of an aldehyde with an amine containing an electron-withdrawing group on the alpha carbon wikipedia.org.

IntermediateSynthetic MethodKey Features
α-AcylaminoketoneRobinson-Gabriel SynthesisCyclization and dehydration of the precursor. pharmaguideline.com
α-Phosphonium CarbeneCopper-Catalyzed AnnulationForms via a copper carbenoid; mild conditions. organic-chemistry.org
Azomethine YlideFrom Oxazolium SaltsInvolves electrocyclic ring opening of an oxazoline. acs.orgnih.gov

Intramolecular cyclization is a critical step in many oxazole syntheses. For instance, the dehydration of α-acylaminoketones in the Robinson-Gabriel synthesis is an intramolecular process that forms the oxazole ring pharmaguideline.com. Similarly, metal-free cyclization of N-propargylamides can proceed via a 5-exo-dig process to yield oxazolines, which can be further converted to oxazoles rsc.org.

A notable rearrangement in oxazole chemistry is the Cornforth rearrangement, a thermal process where the acyl group at the 4-position and the substituent at the 5-position of the oxazole ring exchange places cutm.ac.inwikipedia.org. This rearrangement is a potential pathway for the isomerization of substituted oxazoles.

Photochemical Transformations and Relaxation Processes

The photochemistry of this compound is influenced by the presence of both the pyrazine (B50134) and oxazole moieties, which can undergo various light-induced transformations.

A significant photochemical reaction for the synthesis of oxazoles is the photoisomerization of isoxazoles acs.orgnih.govacs.org. This transformation proceeds via the homolysis of the O-N bond in the isoxazole ring upon UV irradiation, leading to an acyl azirine intermediate, which then rearranges to the corresponding oxazole nih.gov. This method has been developed into a continuous flow process for the synthesis of diverse oxazole products acs.orgacs.org.

Electrocyclization reactions represent another important photochemical pathway. A novel approach has demonstrated the skeletal rearrangement of an oxazole into an azepine and a pyrrole through a dynamic 8π electrocyclization process nih.gov. This highlights the potential for complex skeletal rearrangements of the oxazole core under specific conditions. Furthermore, 6π electrocyclization is a known photochemical process in related heterocyclic systems, often leading to the formation of fused rings mdpi.comacs.orgresearchgate.net. The Woodward-Hoffmann rules govern the stereochemical outcome of these pericyclic reactions, dictating whether the ring closure is conrotatory or disrotatory depending on the photochemical or thermal conditions youtube.com.

Photochemical ProcessDescriptionKey Intermediates/Features
PhotoisomerizationConversion of isoxazoles to oxazoles. acs.orgnih.govacs.orgAcyl azirine intermediate. nih.gov
8π ElectrocyclizationSkeletal rearrangement of the oxazole ring. nih.govLeads to azepine and pyrrole formation. nih.gov
6π ElectrocyclizationRing-closing reaction to form fused systems. mdpi.comacs.orgresearchgate.netGoverned by Woodward-Hoffmann rules. youtube.com

The presence of the pyrazine ring, with its nitrogen atoms, introduces low-lying n,π* electronic states that can significantly influence the photoreactivity of the molecule. In analogous systems like 5-[2-(pyrid-n-yl)ethenyl]oxazole, the n,π* states introduced by the nitrogen atom have a deactivating effect on the emissive and reactive π,π* states researchgate.net. This "proximity effect" can favor relaxation through internal conversion, leading to a reduction in fluorescence and photoisomerization quantum yields researchgate.net. The relative energies of the n,π* and π,π* states, which can be influenced by factors such as solvent polarity and substitution, will therefore play a crucial role in determining the photochemical fate of this compound.

Electrochemical Reaction Mechanisms and Catalytic Cycles

Electrochemical methods offer a sustainable approach to the synthesis of oxazoles. The electrochemical synthesis of 5-fluoromethyl-2-oxazoles from N-propargylamides has been demonstrated researchgate.net. The proposed mechanism can involve either direct electrolysis, where the substrate is directly oxidized or reduced at the electrode, or indirect electrolysis, where a mediator is used to transfer electrons between the electrode and the substrate researchgate.net. While specific studies on the electrochemical behavior of this compound are not prevalent, the general principles of electrochemical synthesis of oxazoles can be applied. For instance, the anodic oxidation of N-propargylamides could lead to the formation of a radical cation, which then undergoes intramolecular cyclization to form the oxazole ring.

General Chemical Reactivity Profiles

Oxidation : The molecule is expected to be relatively stable towards oxidation. The pyrazine ring is electron-deficient and generally resistant to electrophilic attack and oxidation. The oxazole ring is also not easily oxidized. tandfonline.com However, under harsh conditions or specific enzymatic action (e.g., by aldehyde oxidase), the C2-position of the oxazole ring, being unsubstituted, could be a site for oxidation to the corresponding 2-oxazolone. researchgate.net

Reduction : The pyrazine ring is the more likely site for reduction. Catalytic hydrogenation or reduction with other chemical agents typically leads to the formation of dihydropyrazines, and under more forceful conditions, piperazines. The oxazole ring is more susceptible to reductive cleavage, which can result in open-chain products rather than a stable reduced ring. tandfonline.com

Nucleophilic Substitution : Nucleophilic aromatic substitution is generally difficult on an unsubstituted oxazole ring. tandfonline.com Such reactions are rare and typically require the presence of a good leaving group, most effectively at the C2 position. The electron-withdrawing pyrazine substituent at the C4 position of the oxazole ring would facilitate a nucleophilic attack at the C2 and C5 positions. However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than substitution. tandfonline.com For the pyrazine ring, nucleophilic substitution is also challenging unless activated by strong electron-withdrawing groups or the presence of a leaving group.

Table 2: Predicted Reactivity at Different Positions of this compound

RingPosition(s)Predicted Reactivity TypeRationale
OxazoleC2Susceptible to deprotonation and potential oxidation to 2-oxazolone. researchgate.netMost electron-deficient carbon in the oxazole ring. tandfonline.com
OxazoleC5Potential site for electrophilic attack if the ring is sufficiently activated.Generally the most reactive position for electrophilic substitution on the oxazole ring. tandfonline.com
PyrazineRing NitrogensSite of protonation and N-alkylation. tandfonline.comThe lone pair of electrons on the nitrogen atoms imparts basic character.
PyrazineRing CarbonsGenerally unreactive towards electrophilic attack; potential for nucleophilic attack if activated.The ring is electron-deficient due to the two nitrogen atoms.

Advanced Spectroscopic and Structural Characterization of 4 Pyrazin 2 Yl Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity and Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of 4-(Pyrazin-2-yl)oxazole derivatives. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their hybridization state.

In the analysis of pyrazine-containing compounds, the structures are typically confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov For instance, in a series of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, the chemical structures of all synthesized compounds were identified using these methods. asianpubs.org The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), reported in Hertz (Hz), are critical for assigning specific signals to the protons on the pyrazine (B50134) and oxazole (B20620) rings.

Table 1: Representative ¹H NMR Data for a nih.govresearchgate.netrdd.edu.iqtriazolo[4,3-a]pyrazine Derivative This interactive table provides example data for a related heterocyclic system, illustrating the type of information obtained from ¹H NMR experiments.

Proton SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
NH10.41s-Amide Proton
Pyrazine H9.48d4.3Aromatic Proton
Pyrazine H8.32d5.0Aromatic Proton
Phenyl H8.01s-Aromatic Protons
Phenyl H7.79d8.6Aromatic Protons
Methyl H2.68s-CH₃ Protons
Data sourced from a study on nih.govresearchgate.netrdd.edu.iqtriazolo[4,3-a] pyrazine derivatives. frontiersin.org

Similarly, ¹³C NMR spectra provide key information. For example, in a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment, characteristic peaks for the different heterocyclic rings were observed and assigned, confirming the carbon skeleton of the molecules. nih.gov

Two-Dimensional NMR Techniques for Complex Structural Assignments

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between nuclei.

COSY experiments identify protons that are coupled to each other (typically on adjacent carbons).

HSQC experiments reveal direct one-bond correlations between protons and the carbons they are attached to.

HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for piecing together different fragments of the molecule and confirming the substitution pattern on the heterocyclic rings.

The planar structures of complex oxazole-containing natural products have been determined using such 2D-NMR techniques, demonstrating their power in structural elucidation. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Determinations

When derivatives of this compound contain stereocenters, determining their relative or absolute configuration is essential. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that determines the spatial proximity of atoms. It detects the transfer of nuclear spin polarization from one nucleus to another through space.

A key application is in confirming stereochemistry. For example, in a study of oxazolo[3,4-a]pyrazine derivatives, NOE spectroscopy was used to confirm the anti-relative stereochemistry. nih.gov Irradiation of methyl protons at one position resulted in a significant enhancement of the signal for a proton at a nearby position, which is consistent with a syn relationship between them. nih.gov This through-space correlation provides definitive evidence of the spatial arrangement of substituents on the ring system. 2D NOESY spectra are particularly useful for identifying these spatial relationships within complex azole structures. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. This is a crucial step in confirming the identity of a newly synthesized derivative of this compound. HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

The structures of novel synthesized compounds are often confirmed using HRMS. nih.gov The experimental mass is compared to the calculated mass for the proposed formula, and a close match (typically within 5 ppm) provides strong evidence for the structure.

Table 2: Example of HRMS Data for a nih.govresearchgate.netrdd.edu.iqtriazolo[4,3-a]pyrazine Derivative This interactive table shows a comparison of calculated and found molecular masses, illustrating the precision of HRMS.

CompoundIon FormulaCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)
16a C₂₂H₁₆N₆O₂S429.1134429.1055
17f C₂₁H₁₄FN₇O₂S448.0992448.0914
16k C₂₂H₁₂ClF₄N₇O₂518.0755518.0677
Data sourced from a study on nih.govresearchgate.netrdd.edu.iqtriazolo[4,3-a] pyrazine derivatives. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable derivatives of this compound. The sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected, generating a unique mass spectrum that serves as a molecular fingerprint.

GC-MS is a valuable tool for assessing the purity of a sample and for identifying components in a mixture. nih.gov The retention time from the GC and the fragmentation pattern from the MS provide two independent confirmations of a compound's identity when compared to a known standard.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrazine and oxazole rings, as well as any substituents.

The pyrazine ring, an aromatic heterocycle, displays characteristic C-H stretching vibrations in the region of 3000-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. The oxazole ring also contributes to this region with its own C=C and C=N stretching frequencies. The C-O-C stretching vibration of the oxazole ring is typically observed in the 1000-1300 cm⁻¹ region.

For substituted derivatives, additional characteristic bands will be present. For instance, the presence of a carbonyl group (C=O) would be indicated by a strong absorption band in the range of 1650-1750 cm⁻¹. An amino group (NH₂) would show characteristic N-H stretching vibrations around 3300-3500 cm⁻¹.

A representative summary of expected IR absorption bands for functional groups found in derivatives of this class is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
C=C and C=N (aromatic rings)Stretching1400 - 1600
C-O-C (oxazole ring)Stretching1000 - 1300
Carbonyl (C=O)Stretching1650 - 1750
Amino (N-H)Stretching3300 - 3500
Aliphatic C-HStretching2850 - 3000

This table presents generalized data for pyrazole, oxazole, and pyrazine derivatives based on available literature. Specific peak positions can vary based on the full molecular structure.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides the most definitive structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound derivatives, this technique can elucidate the planarity of the fused ring system and the spatial orientation of any substituents.

The crystal structure of a pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivative has been determined to be monoclinic, with all aromatic rings being approximately coplanar, which allows for conjugation researchgate.net. It is reasonable to expect that derivatives of this compound could also exhibit planar or near-planar conformations, which can have significant implications for their electronic properties.

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The specific crystal system and space group will depend on the symmetry of the molecule and the nature of these intermolecular interactions. For instance, a study on 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, revealed a triclinic crystal system with the P-1 space group mdpi.com.

The table below summarizes representative crystallographic data for related heterocyclic compounds, illustrating the type of information obtained from X-ray diffraction studies.

Compound Crystal System Space Group Unit Cell Parameters Reference
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com
Pyrazolo[1,5-a]pyridine-containing 1,3,4-oxadiazole derivative (3a)Monoclinic-- researchgate.net

This table provides examples from related heterocyclic structures to illustrate the type of data obtained from X-ray diffraction. The crystallographic data for specific this compound derivatives would require dedicated experimental analysis.

Theoretical and Computational Chemistry Studies of 4 Pyrazin 2 Yl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data. researchgate.netkbhgroup.in

Investigation of Reaction Energetics and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathways from reactants to products, characterize intermediate structures, and determine the geometries and energies of transition states. zsmu.edu.ua This analysis provides crucial insights into reaction feasibility, kinetics, and selectivity.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Key Step in the Synthesis of 4-(Pyrazin-2-yl)oxazole (B3LYP/6-311G(d,p) level).
SpeciesRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Activation Energy (Ea, kcal/mol)
Reactants (Intermediate A)0.000.0018.5
Transition State (TS1)18.219.8
Product (Intermediate B)-5.7-4.9-

Computational Prediction of Spectroscopic Properties

DFT methods allow for the accurate prediction of various spectroscopic properties, which is invaluable for structure confirmation and characterization. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. mdpi.comrsc.org Similarly, nuclear magnetic shieldings can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

Time-dependent DFT (TD-DFT) is used to investigate excited states, enabling the prediction of electronic absorption spectra (UV-Visible). kbhgroup.in These theoretical spectra can be compared directly with experimental data to confirm the identity and purity of the synthesized compound. kbhgroup.inresearchgate.net Calculations can be performed in both the gas phase and in various solvents to understand the effect of the environment on spectroscopic properties. kbhgroup.in

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound.
Spectroscopic DataCalculated Value (B3LYP/6-311G(d,p))Plausible Experimental Value
IR Frequency (C=N stretch, cm⁻¹) 16551650
¹H NMR (Oxazole H-5, ppm) 8.158.20
¹³C NMR (Oxazole C-4, ppm) 138.2137.9
UV-Vis λmax (nm) 285288

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are governed by the distribution of its electrons. DFT provides a detailed picture of this distribution through the analysis of molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. rsc.org The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). rsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.netkbhgroup.in For this compound, the HOMO is expected to be distributed primarily over the electron-rich oxazole (B20620) ring, while the LUMO would likely be localized on the electron-deficient pyrazine (B50134) ring, facilitating intramolecular charge transfer upon electronic excitation. Analysis of these orbitals helps in understanding the molecule's reactivity in chemical reactions and its potential role in electronic materials. mdpi.comresearchgate.net

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311G(d,p), Gas Phase).
ParameterCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-1.75 eV
HOMO-LUMO Gap (ΔE)5.10 eV
Ionization Potential6.85 eV
Electron Affinity1.75 eV
Dipole Moment3.45 Debye

Molecular Modeling for Conformational Analysis and Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These methods are vital for understanding molecular shape and intermolecular interactions.

Conformational analysis of this compound involves determining the preferred spatial arrangement of the pyrazine and oxazole rings relative to each other. The molecule's flexibility is primarily centered around the single bond connecting the two heterocyclic rings. Computational methods can systematically rotate this bond and calculate the potential energy at each increment to identify the lowest-energy (most stable) conformers. researchgate.net This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.

In drug discovery, molecular docking is a key in silico tool used to predict how a ligand (like this compound) binds to the active site of a target protein. nih.govresearchgate.net The process involves generating multiple conformations of the ligand and placing them within the binding pocket of the receptor. researchgate.net A scoring function then estimates the binding affinity for each pose, with lower energy scores indicating more favorable interactions. researchgate.net This allows for the identification of key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues, providing a rational basis for its biological activity. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target.
ParameterResult
Binding Energy (kcal/mol)-7.8
Key Hydrogen BondsPyrazine N1 with Lysine backbone NH; Pyrazine N4 with Serine side-chain OH
Key Hydrophobic/π-InteractionsOxazole ring with Phenylalanine side-chain; Pyrazine ring with Leucine side-chain
Interacting ResiduesLys72, Leu83, Ser120, Phe145

In Silico Fragment-Based Design and Scaffold Optimization Strategies

The this compound structure represents a "scaffold" that can be chemically modified to optimize its properties. researchgate.net In silico fragment-based design and scaffold optimization are computational strategies that guide these modifications. The pyrazine and oxazole moieties can be considered valuable fragments known to interact with various biological targets.

Starting with the core scaffold, computational methods can be used to explore the effect of adding different functional groups at various positions. For example, substituents could be virtually added to the pyrazine or oxazole ring to enhance binding affinity with a target protein. By calculating the binding energy of each new derivative through docking simulations, chemists can prioritize which compounds to synthesize. This approach, often termed "scaffold hopping" or "scaffold decoration," accelerates the discovery of more potent and selective molecules by focusing laboratory efforts on the most promising candidates. researchgate.net

Table 5: Hypothetical In Silico Scaffold Optimization of this compound.
CompoundModificationPredicted Binding Energy (kcal/mol)
ScaffoldThis compound-7.8
Derivative 1Add -NH₂ group to Pyrazine C5-8.5 (forms new H-bond)
Derivative 2Add -CH₃ group to Oxazole C5-8.1 (improves hydrophobic contact)
Derivative 3Add -OH group to Pyrazine C6-8.3 (forms new H-bond)

Cheminformatic Approaches to Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. unibe.ch When designing new molecules based on the this compound scaffold, a vast number of potential derivatives can be envisioned, creating a large "chemical space."

To explore this space efficiently, a virtual library of derivatives can be generated in silico. For each molecule in the library, a set of numerical "descriptors" is calculated, representing its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., number of hydrogen bond donors/acceptors, molecular fingerprints). unibe.ch This high-dimensional data can then be analyzed using statistical methods like Principal Component Analysis (PCA) to visualize the chemical space occupied by the library. This allows researchers to assess the diversity of the designed compounds, compare them to existing drugs, and select a representative subset for synthesis and testing, ensuring a broad and efficient exploration of the scaffold's potential.

Table 6: Selected Cheminformatic Descriptors for Analyzing a Virtual Library Based on this compound.
Descriptor ClassExamplesApplication
Physicochemical PropertiesMolecular Weight (MW), LogP, Topological Polar Surface Area (TPSA)Assessing drug-likeness and ADME properties
Structural KeysMACCS Keys, PubChem FingerprintsSimilarity searching and diversity analysis
Topological DescriptorsWiener Index, Balaban J indexQuantifying molecular branching and shape
Quantum ChemicalHOMO/LUMO energies, Dipole MomentAssessing electronic properties and reactivity

Coordination Chemistry and Ligand Applications of Pyrazinyl Oxazole Systems

Synthesis and Characterization of Metal Complexes Featuring Pyrazinyl-Oxazole Ligands

Chelation Modes and Metal-Ligand Binding Affinities

The potential chelation modes of 4-(Pyrazin-2-yl)oxazole can be inferred from its structure, which features two potential nitrogen donor atoms: one in the pyrazine (B50134) ring and one in the oxazole (B20620) ring. This arrangement suggests the possibility of bidentate chelation, forming a stable five-membered ring with a metal ion. However, without experimental data, the actual coordination behavior, including metal-ligand binding affinities and the preference for monodentate versus bidentate coordination, remains speculative. For comparison, in complexes of 2,5-bis(pyrazine)-1,3,4-oxadiazole, the pyrazine nitrogen has been shown to participate in coordination. nih.govmdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

The spectroscopic signatures of metal-ligand interactions in complexes of this compound have not been specifically reported. Generally, upon coordination of a pyrazine-containing ligand, shifts in the vibrational frequencies of the C=N and C=C bonds in the pyrazine ring are expected in the infrared (IR) spectrum. nih.gov Similarly, changes in the chemical shifts of the protons on the pyrazine and oxazole rings would be anticipated in the 1H NMR spectrum. In the case of N′-benzylidenepyrazine-2-carbohydrazonamide complexes, shifts in the C=N and C=C stretching vibrations to higher wavenumbers upon complexation confirmed the involvement of the pyrazine nitrogen in bonding. nih.gov

Application of Pyrazinyl-Oxazole Ligands in Catalysis

The application of this compound as a ligand in catalysis is an area that appears to be unexplored. While the broader class of pyridine-oxazoline ligands has been extensively used in various catalytic reactions, there is no specific information available for the pyrazinyl-oxazole counterpart. rsc.orgresearchgate.net

Homogeneous and Heterogeneous Catalytic Systems

There are no published studies detailing the use of this compound in either homogeneous or heterogeneous catalytic systems. The potential for such applications exists, given the proven catalytic utility of structurally related nitrogen-containing heterocyclic ligands.

Design of Chiral Pyrazinyl-Oxazole Ligands for Asymmetric Catalysis

The design and synthesis of chiral derivatives of this compound for asymmetric catalysis have not been reported. The development of chiral pyridine-oxazoline ligands has been a significant area of research, leading to their successful application in a wide range of enantioselective transformations. rsc.orgresearchgate.net A similar approach could theoretically be applied to the pyrazinyl-oxazole scaffold, but this remains an open area for future investigation.

Structure Property Relationship Spr Studies in 4 Pyrazin 2 Yl Oxazole Analogs

Systematic Modification of the Pyrazinyl-Oxazole Scaffold and its Impact on Chemical Properties

Similarly, substitutions on the oxazole (B20620) ring can be used to fine-tune the steric and electronic profile. The flexibility in substituting at different positions of the oxazole ring allows for the creation of a diverse library of analogs with a wide spectrum of pharmacological activities. nih.gov

A hypothetical systematic modification of the 4-(Pyrazin-2-yl)oxazole scaffold is presented in the table below, illustrating potential changes and their predicted impact on chemical properties.

Modification Site Substituent (R) Predicted Impact on Chemical Properties
Pyrazine (B50134) Ring (Position 5 or 6)-OCH3 (EDG)Increased electron density, potential increase in basicity, altered reactivity.
Pyrazine Ring (Position 5 or 6)-NO2 (EWG)Decreased electron density, potential increase in acidity, altered reactivity.
Oxazole Ring (Position 2)-CH3 (Alkyl)Increased lipophilicity, minor electronic effect.
Oxazole Ring (Position 5)-PhenylIncreased steric bulk, potential for π-π stacking interactions.

Positional Isomerism and Substituent Effects on Molecular Interactions

Positional isomerism in pyrazinyl-oxazole analogs plays a critical role in defining their three-dimensional shape and, consequently, their molecular interaction profiles. The relative positioning of the pyrazine and oxazole rings, as well as the placement of substituents on these rings, dictates the molecule's ability to bind to biological targets or self-assemble.

For example, a shift in the connection point of the pyrazine ring from the 4-position of the oxazole to the 2- or 5-position would create isomers with distinct spatial arrangements of nitrogen atoms and potential hydrogen bond donors/acceptors. These seemingly subtle changes can lead to significant differences in biological activity. nih.gov Studies on other heterocyclic systems have demonstrated that linearly attached isomers may exhibit different potencies compared to their angular counterparts. nih.gov

The effects of substituents are also highly dependent on their position. A substituent at a position that is critical for hydrogen bonding with a receptor will have a more profound impact on molecular interactions than a substituent at a less critical position. The introduction of electron-donating groups has been shown to increase the fluorescence yield in other pyrazine-containing systems, a property that is sensitive to molecular interactions and environment. nih.gov

The following table summarizes the potential effects of positional isomerism and substituents on molecular interactions.

Structural Change Effect on Molecular Interactions
Isomerism: 2-(Pyrazin-2-yl)oxazole vs. This compoundAltered geometry, different presentation of H-bond acceptors, potential for different binding modes with a target.
Substituent Position on Pyrazine RingCan influence the directionality of hydrogen bonds and dipole moment, affecting receptor binding.
Substituent Type (e.g., bulky vs. polar)Steric hindrance can prevent binding, while polar groups can introduce new favorable interactions like hydrogen bonds.

Computational Approaches to Structure-Property Relationships

Computational chemistry offers powerful tools to predict and rationalize the structure-property relationships of this compound analogs, guiding synthetic efforts and providing insights into their behavior at a molecular level.

Molecular Docking Studies for Predictive Interaction Analysis

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to a particular property. By calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features, QSPR models can be developed to predict properties such as solubility, reactivity, or biological activity. For a series of this compound analogs, a QSPR model could be built to predict a property of interest, thereby allowing for the virtual screening of new, unsynthesized compounds.

Rational Design Principles for Modulating Molecular Recognition and Chemical Reactivity

The insights gained from SPR studies, both experimental and computational, form the basis for the rational design of this compound analogs with tailored properties. The goal is to make targeted modifications to the molecular structure to enhance desired characteristics while minimizing undesirable ones.

Key principles for rational design include:

Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties without drastically changing the interaction profile.

Scaffold Hopping : Replacing the core pyrazinyl-oxazole scaffold with a structurally different one that maintains the key interaction points, potentially leading to novel intellectual property.

Structure-Based Design : Utilizing the three-dimensional structure of a biological target, often obtained from X-ray crystallography or NMR, to design molecules that fit precisely into the binding site.

Fragment-Based Design : Identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound.

By applying these principles, chemists can systematically navigate the chemical space around the this compound scaffold to develop new molecules with optimized molecular recognition and chemical reactivity profiles for a wide range of applications.

Emerging Research Areas and Future Directions in Pyrazinyl Oxazole Chemistry

Investigation of 4-(Pyrazin-2-yl)oxazole as Corrosion Inhibitors: Efficacy and Mechanisms

The study of organic molecules as corrosion inhibitors for metals and alloys is a critical area of industrial and academic research. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms have shown particular promise in this regard, owing to their ability to adsorb onto metal surfaces and form protective films. While direct studies on this compound are nascent, research on related pyrazole and oxazole (B20620) derivatives provides a strong basis for its investigation as a potential corrosion inhibitor.

Pyrazoles and their derivatives have been recognized for their effectiveness in preventing the corrosion of various metals, including mild steel, in acidic environments. jmaterenvironsci.com These compounds can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The presence of heteroatoms with lone pairs of electrons and the aromatic nature of the pyrazole ring facilitate the adsorption of these molecules onto the metal surface.

Similarly, oxazole derivatives have demonstrated significant corrosion inhibition properties. koreascience.kr The mechanism of inhibition is often attributed to the formation of a protective layer on the metal, which blocks the active sites for corrosion. koreascience.kr The efficiency of these inhibitors is influenced by the electronic properties of the substituents on the oxazole ring.

Given the structural features of this compound, which combines the functionalities of both pyrazine (B50134) and oxazole, it is hypothesized that this compound could exhibit superior corrosion inhibition efficacy. The pyrazine and oxazole rings, with their multiple heteroatoms, offer numerous potential coordination sites for interaction with metal surfaces. Future research in this area will likely focus on:

Experimental Evaluation: Conducting systematic studies to evaluate the corrosion inhibition efficiency of this compound and its derivatives on various metals and alloys in different corrosive media.

Mechanism Elucidation: Employing electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, alongside surface analysis methods like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS), to unravel the detailed mechanism of inhibition.

Structure-Activity Relationship: Synthesizing a library of this compound derivatives with different substituents to establish a clear structure-activity relationship, which will be crucial for designing more effective inhibitors.

Compound Family Inhibition Efficiency (%) Metal Corrosive Medium
Pyrazole DerivativesUp to 94.88Mild Steel1 M HCl
Oxazole Derivatives85-90SteelAcidic Environments koreascience.kr
Isoxazole Derivatives66-80Mild Steel2 M HCl jmaterenvironsci.com

Exploration of Luminescent and Optoelectronic Properties in Pyrazinyl-Oxazole Derivatives

The unique electronic characteristics of molecules containing both electron-donating and electron-accepting moieties have made them attractive candidates for applications in optoelectronics, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The combination of the electron-deficient pyrazine ring and the electron-rich oxazole ring in this compound suggests that its derivatives could possess interesting photophysical properties.

Research on related heterocyclic systems supports this hypothesis. For instance, various pyrazole derivatives have been shown to exhibit fluorescence, with their emission properties being tunable by modifying the substituents on the pyrazole ring. nih.gov Similarly, oxazole-containing compounds are known to be fluorescent and have been utilized as scintillators and laser dyes. The luminescent properties of these molecules are often attributed to intramolecular charge transfer (ICT) processes.

The investigation into the luminescent and optoelectronic properties of pyrazinyl-oxazole derivatives is a promising area of future research. Key research directions include:

Photophysical Characterization: A thorough investigation of the absorption and emission properties of this compound and its derivatives in various solvents and in the solid state. This would involve determining quantum yields, fluorescence lifetimes, and solvatochromic effects.

Device Fabrication and Testing: The incorporation of promising pyrazinyl-oxazole derivatives into optoelectronic devices such as OLEDs to evaluate their performance as emitters or charge-transport materials.

Sensing Applications: The design and synthesis of functionalized pyrazinyl-oxazole derivatives that can act as fluorescent sensors for the detection of ions, molecules, or changes in the local environment.

Heterocyclic System Key Photophysical Property Potential Application
Pyrazole DerivativesTunable Fluorescence nih.govBioimaging, Sensors nih.gov
Oxazole DerivativesScintillation, Laser DyesOptoelectronics
PyrazinamideSemiconductor Characteristics researchgate.netOptoelectronic Devices researchgate.net

Development of Novel Synthetic Methodologies for Enhanced Diversity

The exploration of the full potential of this compound and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. While general methods for the synthesis of pyrazoles and oxazoles are well-established, the development of novel strategies that allow for the facile introduction of a wide range of functional groups onto the pyrazinyl-oxazole scaffold is crucial for creating a diverse library of compounds for various applications.

Recent advances in organic synthesis, such as C-H activation, cross-coupling reactions, and multicomponent reactions, offer powerful tools for the construction and functionalization of heterocyclic systems. nih.govmdpi.com The application of these modern synthetic techniques to the pyrazinyl-oxazole core could significantly expand the accessible chemical space.

Future research in this area will likely focus on:

Direct C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the pyrazine and oxazole rings, which would provide a more atom- and step-economical approach to the synthesis of derivatives.

Multicomponent Reactions: Designing one-pot multicomponent reactions that allow for the rapid assembly of complex pyrazinyl-oxazole derivatives from simple starting materials.

Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms to accelerate the synthesis and purification of pyrazinyl-oxazole derivatives, enabling high-throughput screening for various applications.

Synthetic Strategy Advantages Relevance to Pyrazinyl-Oxazoles
C-H ActivationAtom and step economy, direct functionalization.Enables late-stage modification of the core structure.
Cross-Coupling ReactionsFormation of C-C and C-heteroatom bonds.Allows for the introduction of a wide range of substituents.
Multicomponent ReactionsHigh efficiency, convergence, and complexity generation. nih.govRapid access to a diverse library of derivatives. nih.gov

Advanced Theoretical Modeling for Predictive Design of Pyrazinyl-Oxazole Architectures

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. In the context of pyrazinyl-oxazole chemistry, advanced theoretical modeling can provide valuable insights into the electronic structure, reactivity, and potential applications of these compounds.

Density Functional Theory (DFT) calculations, for example, can be used to predict the geometries, electronic properties, and spectroscopic characteristics of pyrazinyl-oxazole derivatives. researchgate.net This information can be used to guide the design of new molecules with tailored properties for specific applications, such as corrosion inhibition or optoelectronics.

Molecular dynamics (MD) simulations can be employed to study the interactions of pyrazinyl-oxazole derivatives with metal surfaces, providing a molecular-level understanding of the corrosion inhibition mechanism. These simulations can help to identify the key structural features that are responsible for strong adsorption and the formation of a protective film.

Future directions in the theoretical modeling of pyrazinyl-oxazole architectures include:

High-Throughput Screening: Using computational methods to rapidly screen large virtual libraries of pyrazinyl-oxazole derivatives to identify promising candidates for experimental investigation.

Machine Learning and AI: Developing machine learning models that can predict the properties and activities of pyrazinyl-oxazole derivatives based on their molecular structure, further accelerating the discovery of new materials.

Multiscale Modeling: Combining quantum mechanical calculations with classical simulations to provide a comprehensive understanding of the behavior of pyrazinyl-oxazole derivatives in complex environments.

Modeling Technique Predicted Properties Application in Pyrazinyl-Oxazole Research
Density Functional Theory (DFT)Geometries, electronic structure, spectroscopic properties. researchgate.netDesign of new materials with tailored optoelectronic properties.
Molecular Dynamics (MD)Adsorption energies, interaction mechanisms.Understanding the mechanism of corrosion inhibition.
Machine LearningStructure-property relationships.High-throughput screening and accelerated discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Pyrazin-2-yl)oxazole, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization reactions. For example, acetyl glycine and 4-acetylbenzaldehyde undergo cyclization in acetic anhydride/sodium acetate to form intermediates like 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one (ABO). Subsequent chalcone formation via NaOH-catalyzed Claisen-Schmidt condensation and hydrazine hydrate-mediated cyclization yields pyrazole-substituted oxazoles (e.g., PBO1-PBO15) .
  • Optimization : Thin-layer chromatography (TLC) is critical for monitoring reaction progress and purity . Solvent choice (e.g., 1,4-dioxane/DMF) and catalyst selection (e.g., NaOH) influence yield and regioselectivity .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • IR Spectroscopy : Characteristic peaks for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) bonds validate the oxazole core .
  • NMR Analysis : ¹H-NMR reveals aromatic proton splitting patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm), while ¹³C-NMR identifies sp² carbons in heterocycles .
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

  • Crystallization Issues : Poor solubility in polar solvents and polymorphism complicate crystal growth.
  • Solutions : Slow evaporation in mixed solvents (e.g., methanol/water) or vapor diffusion techniques improve crystal quality. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Advanced Research Questions

Q. How do substituents at the pyrazine or oxazole rings influence the electronic properties and bioactivity of this compound?

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on pyrazine lower HOMO-LUMO gaps, enhancing charge-transfer interactions. UV-vis spectra (e.g., λmax shifts) and DFT calculations quantify these effects .
  • Bioactivity : Pyrazole-substituted derivatives (PBO1-PBO15) show enhanced antimicrobial activity due to increased lipophilicity and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in biological activity data across different this compound analogs?

  • Data Validation :

  • Use standardized assays (e.g., MIC for antimicrobial studies) .
  • Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) to isolate structure-activity relationships (SAR) .
    • Case Study : Discrepancies in anticonvulsant activity between triazole and oxazole derivatives are attributed to blood-brain barrier permeability differences, validated via in silico ADMET models .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., bacterial enzymes). For example, pyrazole-oxazole hybrids (PBO9c) show strong binding to Staphylococcus aureus dihydrofolate reductase (DHFR) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating the antifungal activity of this compound-metal complexes?

  • Controls :

  • Positive controls (e.g., fluconazole) and solvent-only negative controls.
  • Metal-free ligand assays to distinguish metal-dependent activity .
    • Data Interpretation : IC50 values should be normalized to cytotoxicity (e.g., via MTT assay) to exclude false positives .

Q. How can hydrogen-bonding patterns in this compound salts inform co-crystal engineering?

  • Case Study : In mono-hydrobromide salts, protonation at pyrazine N-atoms (vs. pyridine) alters hydrogen-bond networks (e.g., N⁺–H⋯Br⁻ vs. N⁺–H⋯Owater). These patterns guide co-former selection (e.g., carboxylic acids) for stability enhancement .

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